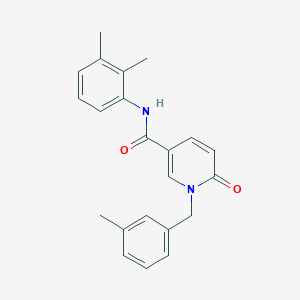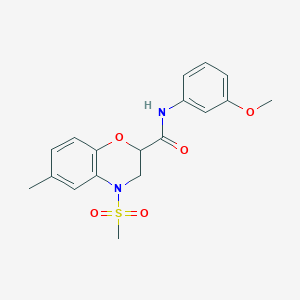![molecular formula C16H12IN3O2 B11254262 2-iodo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11254262.png)
2-iodo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-([(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]-2-iodobenzamide est un composé chimique doté d'une structure complexe incluant un atome d'iode, un groupe benzamide et une fraction de phthalazinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-([(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]-2-iodobenzamide implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir l'acide 2-iodobenzoïque avec de l'hydrate d'hydrazine pour former l'intermédiaire phthalazinone. Cet intermédiaire est ensuite mis à réagir avec du chlorure de benzoyle en milieu basique pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le N-([(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]-2-iodobenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d'oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution : L'atome d'iode dans le composé peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN₃) et les thiols (RSH) peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le N-([(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]-2-iodobenzamide a plusieurs applications de recherche scientifique :
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-([(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]-2-iodobenzamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs ou interférer avec les voies de signalisation des récepteurs. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
2-iodo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-iodo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]benzoïque : Ce composé est similaire en structure mais contient un atome de fluor au lieu d'iode.
Acide 2-chloro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]benzoïque : Un autre composé similaire avec un atome de chlore au lieu d'iode.
Unicité
La présence de l'atome d'iode dans le N-([(4-oxo-3,4-dihydrophthalazin-1-yl)méthyl]-2-iodobenzamide confère des propriétés chimiques uniques, telles qu'une masse moléculaire accrue et un potentiel pour des types spécifiques de réactions chimiques (par exemple, l'iodation). Ces propriétés peuvent le rendre plus approprié pour certaines applications par rapport à ses analogues fluorés ou chlorés.
Propriétés
Formule moléculaire |
C16H12IN3O2 |
|---|---|
Poids moléculaire |
405.19 g/mol |
Nom IUPAC |
2-iodo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12IN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
Clé InChI |
SSPQYEFEOSXNLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline](/img/structure/B11254188.png)

![2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11254193.png)
![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11254206.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254214.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B11254229.png)
![2-(4-methoxyphenyl)-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide](/img/structure/B11254241.png)
![7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11254247.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11254253.png)

![N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11254258.png)
